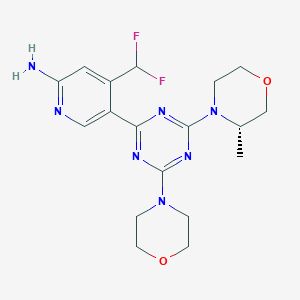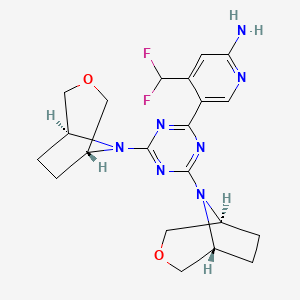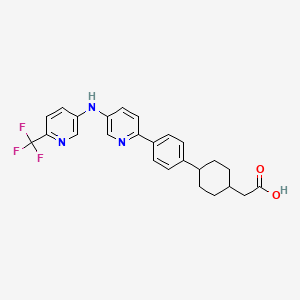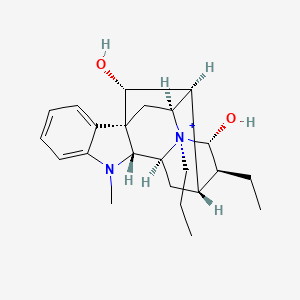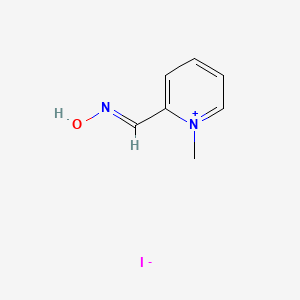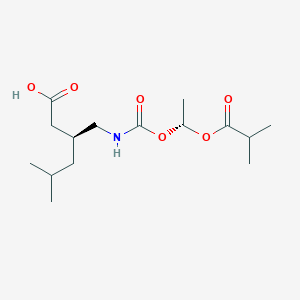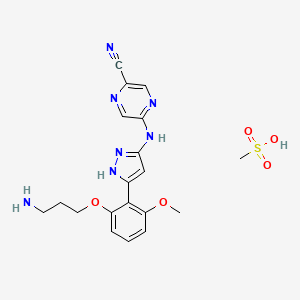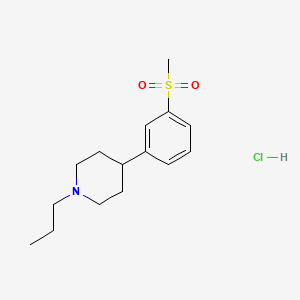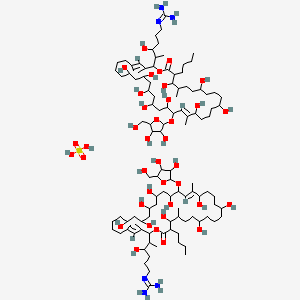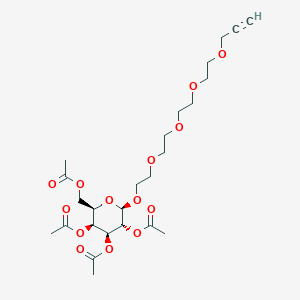
Propargyl-PEG5-tetra-Ac-beta-D-galactose
Übersicht
Beschreibung
Propargyl-PEG5-tetra-Ac-beta-D-galactose is a Click Chemistry-ready crosslinker . It contains a propargyl group and beta-D-galactose . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . D-galactose increases solubility in aqueous media and the selectivity of the PEGylation reaction .
Synthesis Analysis
The synthesis of Propargyl-PEG5-tetra-Ac-beta-D-galactose involves the reaction of propargyl groups with azide-bearing compounds or biomolecules . This reaction is catalyzed by copper and results in the formation of stable triazole linkages .Molecular Structure Analysis
The molecular formula of Propargyl-PEG5-tetra-Ac-beta-D-galactose is C25H38O14 . It has a molecular weight of 562.56 g/mol .Chemical Reactions Analysis
The propargyl groups in Propargyl-PEG5-tetra-Ac-beta-D-galactose can react with azide-bearing compounds or biomolecules . This reaction is facilitated by copper-catalyzed azide-alkyne Click Chemistry, resulting in the formation of stable triazole linkages .Physical And Chemical Properties Analysis
Propargyl-PEG5-tetra-Ac-beta-D-galactose has a molecular weight of 562.56 g/mol and a molecular formula of C25H38O14 . It is a reagent grade compound, intended for research use only .Wissenschaftliche Forschungsanwendungen
1. Gene Delivery and Cellular Uptake
Propargyl-PEG5-tetra-Ac-beta-D-galactose has been explored in the context of enhancing cellular uptake for gene therapy applications. For instance, galactose moieties have been conjugated to various carriers to enhance cellular ingestion through endocytosis, mediated by specific receptors located on liver cells. These moieties, when combined with poly(ethylene glycol) (PEG), provide both cellular uptake and subsequent endocytosis escape, thus enhancing the antisense effect in gene therapies (Karinaga et al., 2006).
2. Tissue Engineering
In tissue engineering, the balance between specific biological interactions and preventing unfavorable nonspecific interactions is crucial. Novel poly[(organo)phosphazenes] with galactose and/or PEG side chains have been synthesized for this purpose. These polymers, through their galactose moieties, show potential in facilitating specific interactions, such as binding with lectins, which is crucial for certain tissue engineering applications (Heyde et al., 2008).
3. Hepatocyte Culture
Surface modification of biodegradable polymers with galactose, targeting specific receptors on hepatocytes, has been investigated for hepatocyte culture. This involves conjugating galactose to the polymer surface, which enhances cell attachment and viability due to the specific ligand-receptor interactions (Yoon et al., 2002).
4. Biomedical Applications
Propargyl-PEG5-tetra-Ac-beta-D-galactose and its derivatives have been utilized in the development of PEG-based bioconjugates for various biomedical applications. This involves synthesizing novel propargyl-ended heterobifunctional PEG derivatives, which can be useful for developing bioconjugates in medical applications, such as drug delivery and diagnostic agents (Lu & Zhong, 2010).
5. Enzymatic Conversion in Polymer Chemistry
The enzymatic conversion of glycopolymers, containing carbohydrate pendants like galactose, into copolymers with acid groups represents a green chemistry approach. This conversion is facilitated by introducing a PEG spacer, which allows for efficient enzymatic activity, thus enabling the creation of novel copolymers based on carbohydrates (Ma et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22+,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPELHTINAWKB-ZLOLNMDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG5-tetra-Ac-beta-D-galactose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




